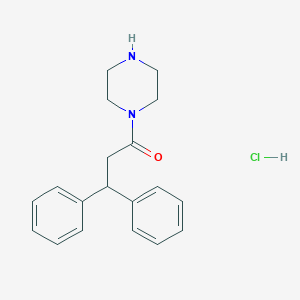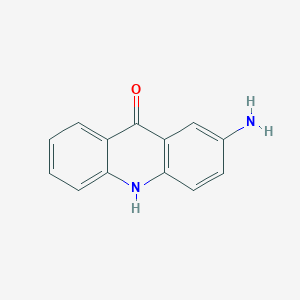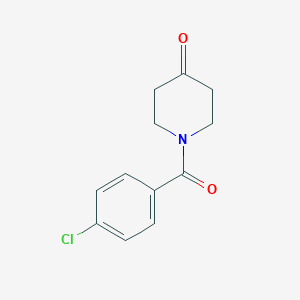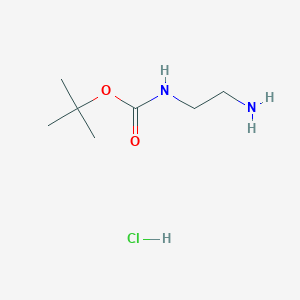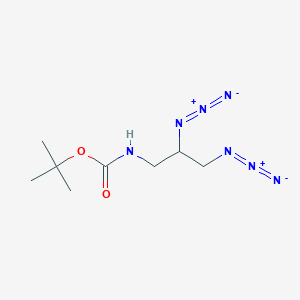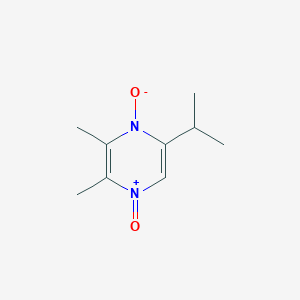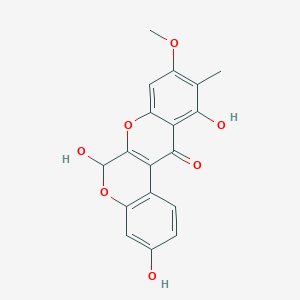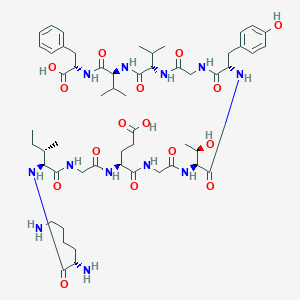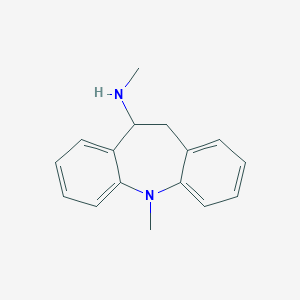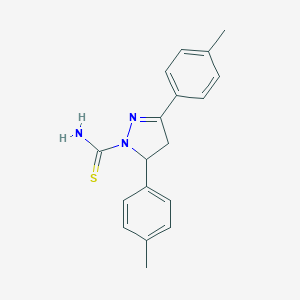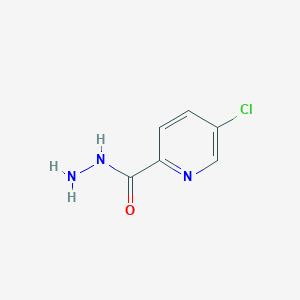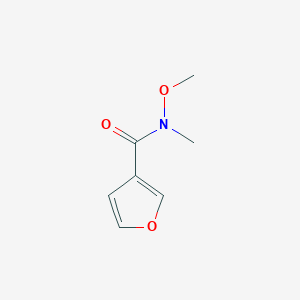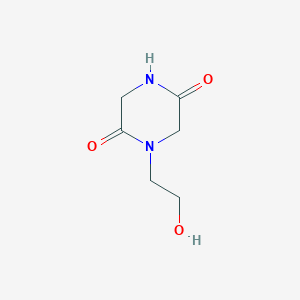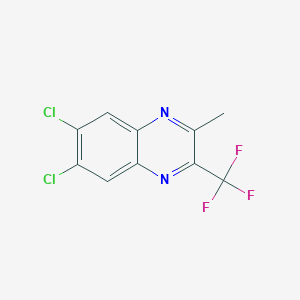
6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline is a quinoxaline derivative characterized by the presence of chloro, methyl, and trifluoromethyl substituents on its quinoxaline core. While the provided papers do not directly discuss this exact compound, they provide insights into the structural and chemical properties of related quinoxaline derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the formation of the quinoxaline core followed by various functionalization reactions. For instance, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a range of 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including derivatives with amino, bromo, chloro, and other substituents . This suggests that the synthesis of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline could potentially be achieved through similar methods, with appropriate precursors and reaction conditions tailored to introduce the desired substituents at the correct positions on the quinoxaline core.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is often investigated using techniques such as X-ray diffraction and quantum chemical calculations . The introduction of substituents can significantly affect the crystal structure, intermolecular interactions, and electronic properties of the molecule. For example, the introduction of a methyl group at the C-2 position can affect the formation of hydrogen bonds and the carbonyl stretching IR bands . The molecular electrostatic potential map can reveal the electrophilic and nucleophilic regions of the molecule, which are crucial for understanding its reactivity .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including cycloaddition and substitution reactions, to yield a diverse array of products . The reactivity of these compounds can be influenced by the nature of the substituents and the electronic properties of the quinoxaline core. For example, the 1,3-dipolar cycloaddition reaction has been used to synthesize pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives, such as solubility, stability, and electronic properties, are influenced by their molecular structure. The introduction of a trifluoromethyl group, for instance, has been found to improve the biological activity and physicochemical properties of certain quinoxalinecarboxylic acids . Optical properties, including absorption and emission spectra, can be affected by the nature of the substituents and the electronic structure of the quinoxaline core . Additionally, the presence of electron-withdrawing or electron-donating groups can lead to phenomena such as solvatochromism and aggregation-induced emission .
Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonism
6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline has been studied for its interaction with the NMDA receptor. A series of related compounds demonstrated binding affinity to the glycine site of the NMDA receptor. These compounds also showed functional antagonism and the ability to prevent NMDA-induced hyperlocomotion in mice, suggesting their potential in neurological research (Fray et al., 2001).
H4 Receptor Ligands with Anti-Inflammatory Properties
Research has identified this compound as a lead structure for human histamine H4 receptor (H4R) ligands. It was part of a series that demonstrated significant anti-inflammatory properties in vivo, particularly in the rat carrageenan-induced paw-edema model (Smits et al., 2008).
Anticancer Activity and Molecular Docking Studies
The compound has been investigated for its anticancer activity. Studies involving X-ray diffraction, IR spectrum analysis, and molecular docking suggested its higher cytotoxic activity against certain cancer cell lines. This highlights its potential application in cancer research (Kadela-Tomanek et al., 2018).
Synthesis of New Quinoxaline Derivatives
Research has also focused on the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This includes the creation of derivatives with potential application in chemical research and drug development (Didenko et al., 2015).
Fluorescent Dye Synthesis
The compound has been used in the synthesis of new fluorescent dyes, demonstrating its utility in developing materials with specific optical properties (Jaung, 2006).
Anti-Mycobacterium Tuberculosis Agents
Another application involves its derivatives being synthesized and evaluated for antituberculosis activity. Certain derivatives displayed significant activity, including against drug-resistant strains, suggesting their potential in tuberculosis treatment research (Jaso et al., 2005).
Eigenschaften
IUPAC Name |
6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3N2/c1-4-9(10(13,14)15)17-8-3-6(12)5(11)2-7(8)16-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGIXFQHHSLMBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439353 |
Source


|
| Record name | 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline | |
CAS RN |
143309-87-9 |
Source


|
| Record name | 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

